molecular formula C7H6BrN3 B13676101 2-(3-Amino-5-bromopyridin-2-YL)acetonitrile CAS No. 886373-07-5

2-(3-Amino-5-bromopyridin-2-YL)acetonitrile

Cat. No.: B13676101
CAS No.: 886373-07-5
M. Wt: 212.05 g/mol
InChI Key: XPNAYEYTCMRSNP-UHFFFAOYSA-N
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Description

2-(3-Amino-5-bromopyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a nitrile group attached to a pyridine ring. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-5-bromopyridin-2-yl)acetonitrile typically involves the bromination of 2-amino-3-pyridineacetonitrile. The reaction conditions often include the use of bromine or a brominating agent in a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-5-bromopyridin-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Amino-5-bromopyridin-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Amino-5-bromopyridin-2-yl)acetonitrile is primarily related to its ability to interact with various molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bromine atom can also participate in halogen bonding, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-5-chloropyridin-2-yl)acetonitrile
  • 2-(3-Amino-5-fluoropyridin-2-yl)acetonitrile
  • 2-(3-Amino-5-iodopyridin-2-yl)acetonitrile

Uniqueness

2-(3-Amino-5-bromopyridin-2-yl)acetonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules .

Properties

CAS No.

886373-07-5

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

2-(3-amino-5-bromopyridin-2-yl)acetonitrile

InChI

InChI=1S/C7H6BrN3/c8-5-3-6(10)7(1-2-9)11-4-5/h3-4H,1,10H2

InChI Key

XPNAYEYTCMRSNP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1N)CC#N)Br

Origin of Product

United States

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